4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide
Description
This compound is a hydrazinyl-pyrazolone derivative featuring a 1,3-thiazole moiety substituted with a 4-methoxyphenyl group. The Z-configuration of the hydrazinyl linkage ensures planarity, which is critical for π-conjugation and intermolecular interactions. Structural studies of analogous compounds (e.g., X-ray crystallography) reveal intramolecular hydrogen bonding between the sulfonamide NH and pyrazolone carbonyl, stabilizing the tautomeric form .
Properties
Molecular Formula |
C20H18N6O4S2 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N6O4S2/c1-12-18(24-23-14-5-9-16(10-6-14)32(21,28)29)19(27)26(25-12)20-22-17(11-31-20)13-3-7-15(30-2)8-4-13/h3-11,25H,1-2H3,(H2,21,28,29) |
InChI Key |
HLBGYPHTBSLIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, which are then coupled through diazotization and sulfonamide formation.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrazole Synthesis: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reaction: The thiazole and pyrazole intermediates are coupled through a diazotization reaction, where the diazonium salt of the pyrazole is formed and then reacted with the thiazole derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Pharmaceuticals: The compound is explored for its use in drug formulations, particularly for its potential to act as a prodrug or active pharmaceutical ingredient.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrazole rings are known to interact with enzyme active sites, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to specific proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- Substituent Effects: The 4-methoxyphenyl group (target compound) introduces electron-donating methoxy groups, enhancing resonance stabilization compared to electron-withdrawing 4-chlorophenyl derivatives . Benzamide vs.
- Tautomerism: Pyrazolone-thiazole hybrids often exist in keto-enol tautomeric equilibria. X-ray data for analogues confirm the dominance of the keto form stabilized by intramolecular H-bonding (N–H···O=C) .
Spectroscopic and Computational Analysis
Biological Activity
The compound 4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide (CAS No. 314290-54-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.46 g/mol. The structure features a thiazole ring, a hydrazine moiety, and a sulfonamide group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with thiazole and pyrazole moieties exhibit significant anticancer properties. In particular:
- Cytotoxicity Studies : The compound has shown promising cytotoxic activity against various cancer cell lines. For instance, in a study evaluating thiazole derivatives, compounds similar to the one demonstrated IC50 values less than those of standard drugs like doxorubicin against HT29 colon cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-(4-Methoxyphenyl)-1,3-thiazole derivative | HT29 | 1.61 ± 1.92 |
| Doxorubicin | HT29 | Reference |
Antimicrobial Activity
The sulfonamide group in the compound is known for its antibacterial properties. Related compounds have been tested against various bacterial strains:
- Antibacterial Assays : Compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus epidermidis. The presence of electron-donating groups like methoxy enhances their antimicrobial efficacy .
| Compound | Bacteria Tested | Activity |
|---|---|---|
| Thiazole derivative | S. epidermidis | Comparable to norfloxacin |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant effects.
- Neuropharmacological Studies : One study reported that certain thiazole-based compounds exhibited significant protection in animal models against seizures induced by pentylenetetrazole (PTZ) .
Case Studies and Research Findings
Several studies have highlighted the biological potential of the compound and its analogs:
- Thiazole Derivatives in Cancer Therapy : A comprehensive review detailed the synthesis of thiazole-integrated compounds and their evaluation for anticancer activity, noting that structural modifications significantly influence efficacy .
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer proliferation, revealing hydrophobic interactions as key factors in their activity .
- Synthesis and Testing : A recent investigation focused on synthesizing new thiazole derivatives and assessing their biological activity across different cell lines, confirming the importance of specific functional groups for enhancing therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
